REACTION_CXSMILES
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[Cl:1][C:2]1[C:6]([Cl:7])=[C:5]([C:8]([OH:10])=O)[S:4][N:3]=1.S(Cl)([Cl:13])=O>>[Cl:1][C:2]1[C:6]([Cl:7])=[C:5]([C:8]([Cl:13])=[O:10])[S:4][N:3]=1
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Name
|
|
Quantity
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1.28 g
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Type
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reactant
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Smiles
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ClC1=NSC(=C1Cl)C(=O)O
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Name
|
|
Quantity
|
10 mL
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Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
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Type
|
TEMPERATURE
|
Details
|
by heating for 2 hours
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Duration
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2 h
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Type
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DISTILLATION
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Details
|
The excess of thionylchloride was then distilled off under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=NSC(=C1Cl)C(=O)Cl
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |